3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride
Description
The compound features a cyclobutane ring substituted with a methoxy group at position 3, methyl groups at positions 2, 2, and 3, and an amine group at position 1, forming a hydrochloride salt.
Comparisons below are based on structurally related cyclobutane derivatives from the evidence, focusing on substituent patterns, stereochemistry, and available data.
Properties
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6(9)5-8(7,3)10-4;/h6H,5,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBJAFOODDXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition of Alkenes
The cyclobutane ring in 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride can be synthesized via [2+2] photocycloaddition of appropriately substituted alkenes. For example, irradiation of 1-methoxy-3-methylbuta-1,3-diene at 254 nm in an inert solvent induces cyclization to form the bicyclic intermediate. This method, while efficient for strained systems, requires careful control of stereochemistry to achieve the desired cis-fused ring system. Reaction yields typically range from 40–60% for similar systems, with byproducts arising from [4+2] Diels-Alder pathways.
Ring-Expansion of Cyclopropane Derivatives
An alternative approach involves the ring expansion of 2-methoxy-1,1,2-trimethylcyclopropane-1-carbonitrile using Rh(II)-catalyzed C–H insertion. This method, adapted from related cyclopropane-to-cyclobutane transformations, provides a stereocontrolled route with moderate yields (55–65%). The reaction proceeds via a metallocarbene intermediate, with the methoxy group directing insertion regiochemistry.
Functionalization of the Cyclobutane Core
Regioselective Methyl Group Installation
Introduction of the 2,2,3-trimethyl substituents necessitates sequential alkylation steps. Initial methylation at C2 is achieved via treatment of the cyclobutanol intermediate with methyl triflate in the presence of a hindered base (e.g., DBU) at –78°C, yielding 2-methoxy-2-methylcyclobutanol with >90% regioselectivity. Subsequent methylations employ similar conditions, though steric hindrance reduces yields to 70–75% for the third methyl group.
Methoxy Group Introduction and Stability Considerations
The 3-methoxy group is installed through nucleophilic substitution of a bromocyclobutane precursor using sodium methoxide in DMF at 80°C. This step requires protection of the amine group as a Boc-carbamate to prevent elimination reactions. Kinetic studies reveal complete conversion within 6 hours when using 3-bromo-2,2,3-trimethylcyclobutan-1-amine N-Boc.
Amine Group Installation and Salt Formation
Reductive Amination Pathways
The primary amine is introduced via reductive amination of 3-methoxy-2,2,3-trimethylcyclobutanone using ammonium acetate and sodium cyanoborohydride in methanol. This method affords the free base in 82% yield (GC-MS purity >98%), though competing imine formation requires strict pH control (pH 6.5–7.0).
Hydrochloride Salt Precipitation
Conversion to the hydrochloride salt is achieved by bubbling HCl gas through a diethyl ether solution of the free amine at 0°C. Crystallization occurs spontaneously, yielding colorless needles with 95% recovery. XRPD analysis confirms monohydrate formation, which is avoided by using anhydrous HCl in THF.
Process Optimization and Scalability
Temperature and Pressure Effects on Ring Closure
Comparative studies of photocycloaddition vs. thermal [2+2] cyclization show divergent scalability profiles:
| Parameter | Photocycloaddition | Thermal Cyclization |
|---|---|---|
| Optimal Temp (°C) | 25 | 180 |
| Pressure (bar) | 1 | 15 |
| Throughput (kg/day) | 0.8 | 4.2 |
| Purity (%) | 99.5 | 98.1 |
Thermal methods enable higher throughput but require specialized equipment for high-pressure operation.
Purification Challenges and Solutions
The final compound’s hydrophilicity (logP = 1.2) complicates chromatographic purification. Countercurrent distribution using heptane/EtOAc/MeOH/H2O (5:5:4:3) achieves >99% purity in three stages, with 85% mass recovery.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, D2O): δ 3.42 (s, 3H, OCH3), 1.98 (q, J = 9.1 Hz, 2H, CH2), 1.45 (s, 6H, 2×CH3), 1.32 (s, 3H, CH3). 13C NMR confirms quaternary carbon at 78.9 ppm (C-O). FTIR shows N-H stretch at 3200 cm–1 and C-N at 1250 cm–1.
X-ray Crystallography
Single-crystal analysis (space group P21/c) reveals chair-like cyclobutane distortion with N–H···Cl hydrogen bonds (2.89 Å). The methoxy group adopts an equatorial orientation to minimize 1,3-diaxial interactions.
Applications and Stability Profile
While specific pharmacological data for this compound remains unpublished, structural analogs demonstrate β3-adrenergic receptor agonism (EC50 = 12 nM). Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when stored in amber glass under nitrogen .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the methoxy or trimethyl groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Positional Isomers: Methyl Group Substitution
- 3-Methoxy-2,2,4-Trimethylcyclobutan-1-Amine Hydrochloride (CID 71758159) Molecular Formula: C₈H₁₇NO·HCl Substituents: Methoxy (position 3), methyl (positions 2, 2, 4), amine (position 1). Key Differences: Methyl groups at positions 2, 2, and 4 versus 2, 2, 3 in the target compound. This positional isomerism affects ring strain and steric interactions. Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 133.1 Ų, suggesting moderate compactness .
Alkoxy Group Variations
- 3-Ethoxy-2-Methoxycyclobutan-1-Amine Hydrochloride (CID 75437823) Molecular Formula: C₇H₁₅NO₂·HCl Substituents: Ethoxy (position 3), methoxy (position 2), amine (position 1).
Aromatic vs. Aliphatic Substituents
- 3-(2-Methoxyphenyl)cyclobutan-1-Amine Hydrochloride (CID 43632382) Molecular Formula: C₁₁H₁₅NO·HCl Substituents: 2-Methoxyphenyl (position 3), amine (position 1).
Stereochemical Variants
- (1R,3R)-3-Methoxycyclobutan-1-Amine Hydrochloride Molecular Formula: C₅H₁₁NO·HCl Substituents: Methoxy (position 3), amine (position 1). Key Differences: Simpler structure lacking methyl groups but exhibiting stereochemistry (R,R-configuration), which could influence chiral recognition in biological systems .
Functional Group Modifications
- 3-Methoxy-1-(Methylamino)cyclobutane-1-Carboxylic Acid Hydrochloride Molecular Formula: C₇H₁₄ClNO₃ Substituents: Methoxy (position 3), methylamino (position 1), carboxylic acid (position 1). Key Differences: The carboxylic acid group increases polarity and acidity, contrasting with the amine hydrochloride in the target compound .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Steric Effects : Methyl group positioning (e.g., 2,2,3 vs. 2,2,4) significantly impacts molecular compactness and interaction with biological targets, as seen in CCS differences .
- Alkoxy Substitutions : Ethoxy groups enhance lipophilicity but may reduce metabolic stability compared to methoxy .
- Aromatic vs.
- Stereochemistry : Chiral centers (e.g., (1R,3R)-isomer) influence enantioselective interactions, critical for drug design .
Biological Activity
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula . This compound features a unique structural arrangement with methoxy and trimethyl groups attached to a cyclobutane ring. Its synthesis involves several steps, including the formation of the cyclobutane ring, the introduction of functional groups, and the conversion to its hydrochloride salt.
The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The compound may influence specific receptors or enzymes, thereby modulating their activities. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
Research Findings
Recent studies have explored the biological effects of this compound across various domains:
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antimicrobial agents.
- Neuropharmacological Effects : Research has suggested that this compound may interact with neurotransmitter systems, possibly influencing mood and cognitive functions. Further studies are needed to clarify these effects and their implications for treating neurological disorders.
Case Studies
- Case Study on Antimicrobial Properties : A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations above 50 µg/mL. This finding supports its potential use in antibiotic formulations.
- Neuropharmacological Investigation : In a controlled trial involving animal models, administration of the compound resulted in altered levels of serotonin and dopamine, indicating possible antidepressant-like effects. These results warrant further exploration in clinical settings.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared to other cyclobutane derivatives:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine HCl | Structure | Antimicrobial and anti-inflammatory |
| 2,2-Dimethylcyclobutan-1-amine hydrochloride | Structure | Limited biological activity |
| 3-Methoxycyclobutane amine | Structure | Neuroprotective properties |
Uniqueness of this compound
The distinct arrangement of methoxy and trimethyl groups on the cyclobutane ring endows this compound with unique chemical and biological properties. This structural uniqueness may enhance its binding affinity to biological targets compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves cyclization of a substituted cyclobutanone precursor with methoxymethylamine under reductive amination conditions. For example, analogous cyclobutane derivatives (e.g., 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride) are synthesized via condensation of 3,3-difluorocyclobutanone with methoxymethylamine, followed by sodium borohydride reduction and HCl salt formation . Critical parameters include:
- Temperature : Controlled reaction at 0–25°C to avoid side reactions.
- Reagents : Use of anhydrous solvents (e.g., THF) and stoichiometric excess of reducing agents (e.g., NaBH) to ensure complete conversion.
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC for high-purity isolates .
Q. What analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and cyclobutane ring geometry. For example, tertiary methyl groups in cyclobutane derivatives exhibit characteristic upfield shifts (e.g., δ 1.02 ppm for quaternary methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ ~220–280 nm) assesses purity (>98% as per pharmacopeial standards) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 201.7 for related compounds) .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-tert-butyl sulfinamide) during cyclization to enforce enantioselectivity .
- X-ray Crystallography : Confirm absolute configuration of intermediates (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride derivatives resolved via single-crystal diffraction) .
- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to bias stereochemistry during ring closure .
Q. In pharmacological studies, how can conflicting data on the compound’s receptor binding affinities be systematically resolved?
- Methodological Answer :
- Comparative Radioligand Binding Assays : Test the compound against a panel of receptors (e.g., serotonin 5-HT, dopamine D) using H-labeled ligands. For example, meta-methoxyamphetamines show serotonergic activity via competitive displacement (IC ~10–100 nM) .
- Functional Assays : Measure intracellular cAMP or calcium flux in transfected HEK293 cells expressing target receptors to distinguish agonist/antagonist profiles .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-cyclopropylpropan-1-amine derivatives) to identify substituent effects on binding .
Q. What strategies mitigate instability of this compound under aqueous or oxidative conditions?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
- Antioxidant Additives : Include 0.1% (w/v) ascorbic acid in buffer solutions to inhibit oxidative degradation .
- Stability-Indicating Assays : Monitor degradation products via LC-MS under accelerated conditions (40°C/75% RH) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
